N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-N'-pyridin-4-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9(12-7-1-2-7)10(15)13-8-3-5-11-6-4-8/h3-7H,1-2H2,(H,12,14)(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYQXULSENOGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N1 Cyclopropyl N2 Pyridin 4 Yl Oxalamide and Its Analogs
Strategic Retrosynthetic Analysis of the Oxalamide Core
A retrosynthetic analysis of N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide identifies the central oxalamide C(O)-C(O) unit as the key structural motif. The most logical disconnections are the two amide C-N bonds. This leads to two primary retrosynthetic pathways:
Stepwise Disconnection: This approach involves the sequential cleavage of the two C-N bonds. Disconnecting the pyridin-4-yl amide bond first leads to a key intermediate, an N-cyclopropyloxamic acid derivative (e.g., an ester or acid chloride), and 4-aminopyridine. A further disconnection of the remaining C-N bond in the intermediate reveals cyclopropylamine (B47189) and a suitable C2-building block derived from oxalic acid, such as diethyl oxalate (B1200264) or oxalyl chloride. This stepwise approach is generally preferred for unsymmetrical oxalamides as it allows for controlled introduction of the two different amine moieties, minimizing the formation of undesired symmetrical byproducts.
Direct Disconnection: A more convergent but less controlled approach involves the simultaneous disconnection of both C-N bonds. This pathway leads directly to the three primary precursors: cyclopropylamine, 4-aminopyridine, and an oxalyl synthon like oxalyl chloride or oxalic acid. While seemingly more direct, this strategy can result in a statistical mixture of three different oxalamides: the desired unsymmetrical product, and the two symmetrical byproducts (N1,N2-dicyclopropyloxalamide and N1,N2-di(pyridin-4-yl)oxalamide).
Synthesis of Key Precursors and Intermediates
The successful synthesis of the target molecule relies on the efficient preparation of its constituent precursors.
Preparation of Cyclopropyl-Containing Amine Moieties
Cyclopropylamine is a crucial building block. Various established methods exist for its synthesis, each with distinct advantages and disadvantages.
Hofmann Rearrangement: A common industrial method involves the Hofmann rearrangement of cyclopropanecarboxamide. This reaction is typically carried out using sodium hypochlorite (B82951) and sodium hydroxide. researchgate.net
Curtius Rearrangement: Another classical method is the Curtius rearrangement of cyclopropanecarbonyl azide (B81097), which is derived from cyclopropanecarboxylic acid. This method is often favored in laboratory settings for its reliability.
Reductive Amination: Cyclopropanecarboxaldehyde can undergo reductive amination with ammonia (B1221849) in the presence of a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield cyclopropylamine. nih.gov
Table 1: Comparison of Synthetic Routes to Cyclopropylamine
| Synthetic Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Hofmann Rearrangement | Cyclopropanecarboxamide | NaOCl, NaOH | Scalable, good yield | Generates significant wastewater |
| Curtius Rearrangement | Cyclopropanecarboxylic acid | DPPA or similar azide source | High purity, reliable | Use of potentially explosive azide intermediates |
| Reductive Amination | Cyclopropanecarboxaldehyde | NH3, reducing agent (e.g., NaBH4) | Milder conditions | Precursor aldehyde may not be readily available |
Synthetic Routes to Pyridin-4-yl Amine Precursors
4-Aminopyridine is a widely used heterocyclic intermediate. The most common synthetic route starts from pyridine (B92270).
The synthesis typically proceeds through a three-step sequence:
N-Oxidation: Pyridine is first oxidized to pyridine-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.
Nitration: The resulting pyridine-N-oxide is then nitrated, usually with a mixture of nitric and sulfuric acids, to introduce a nitro group at the 4-position, yielding 4-nitropyridine-N-oxide.
Reduction: Finally, the 4-nitropyridine-N-oxide is reduced to 4-aminopyridine. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., with H2/Pd-C) or with reducing metals like iron in acetic acid. orgsyn.org
Derivatization and Handling of Oxalyl Chloride/Ester Intermediates
Oxalyl chloride is a highly reactive and versatile reagent for creating the oxalamide core, but its reactivity necessitates careful handling in a moisture-free environment. peptide.com For the synthesis of unsymmetrical oxalamides, a more controlled approach often involves the use of an oxalyl monoester mono-acid chloride, such as ethyl oxalyl chloride.
Ethyl oxalyl chloride can be prepared by the reaction of oxalyl chloride with one equivalent of ethanol, often at low temperatures to control the reaction's exothermicity. nih.govrsc.org This intermediate allows for the sequential addition of the two different amines. The first amine reacts with the more reactive acid chloride functionality, forming an oxamate (B1226882) ester. This stable intermediate can then be reacted with the second amine in a subsequent step to form the final unsymmetrical oxalamide.
Optimized Oxalamide Bond Formation Strategies
The crucial step in the synthesis is the formation of the two amide bonds. The choice of strategy depends on the desired level of control and efficiency.
Direct Amidation Reactions and Coupling Reagent Selection
Direct amidation involves reacting a mixture of the two amines with an oxalyl source. To overcome the lack of selectivity inherent in using a reagent like oxalyl chloride in a one-pot reaction with two different amines, a direct coupling of oxalic acid with the amines can be employed using peptide coupling reagents. These reagents activate the carboxylic acid groups of oxalic acid, facilitating amide bond formation under milder conditions.
A variety of coupling reagents developed for peptide synthesis can be adapted for this purpose. The selection of the reagent can influence reaction times, yields, and the level of side reactions.
Table 2: Selection of Coupling Reagents for Direct Amidation
| Coupling Reagent | Abbreviation | Activating Agent Type | Common Solvents | Key Features |
|---|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | DCM, THF | Inexpensive; byproduct (DCU) precipitates, aiding purification. peptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | DCM, DMF | Water-soluble byproduct, useful for aqueous workups. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | DMF, NMP | High coupling efficiency, but forms a carcinogenic byproduct. peptide.com |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | DMF, DCM | Similar to BOP but with non-carcinogenic byproducts. peptide.com |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium Salt | DMF, NMP | Highly effective for sterically hindered amines; low racemization. sigmaaldrich.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | DMF | Fast reaction rates; commonly used in solid-phase synthesis. sigmaaldrich.com |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | DMF, NMP | Very efficient due to the properties of the HOAt leaving group. sigmaaldrich.com |
A more controlled and often higher-yielding method for producing unsymmetrical oxalamides is the stepwise approach . This strategy offers superior control over the introduction of the two distinct amine groups.
Step 1: Formation of the Oxamate Intermediate The first amine (either cyclopropylamine or 4-aminopyridine) is reacted with a bifunctional oxalyl derivative where the two reactive sites have different reactivities. A common choice is an oxalyl monoester mono-acid chloride, like ethyl oxalyl chloride. The more nucleophilic amine will preferentially attack the highly reactive acid chloride, forming an intermediate N-substituted oxamate ester. For example, reacting ethyl oxalyl chloride with cyclopropylamine would yield ethyl N-cyclopropyloxamate. orgsyn.org
Step 2: Amidation with the Second Amine The purified oxamate ester intermediate is then reacted with the second amine. This step typically requires more forcing conditions, such as heating, to facilitate the amidation of the less reactive ester group. This reaction forms the second amide bond and yields the final unsymmetrical this compound.
This stepwise methodology is generally the preferred route as it avoids the statistical mixture of products often seen in one-pot direct amidation reactions, leading to a cleaner reaction profile and higher isolated yields of the desired compound.
Catalytic Approaches for Enhanced Efficiency in Oxalamide Synthesis
Traditional methods for synthesizing oxalamides often rely on the reaction of amines with oxalyl chloride, which is generated from oxalic acid and a chlorinating agent like thionyl chloride. nih.gov These methods are not atom-economic, generate significant stoichiometric waste, and involve toxic reagents. nih.gov To enhance efficiency and sustainability, modern research has focused on catalytic alternatives.
A significant advancement is the use of transition-metal catalysts for the acceptorless dehydrogenative coupling of alcohols and amines. nih.govrsc.org Specifically, a ruthenium pincer complex has been demonstrated to effectively catalyze the synthesis of a wide range of oxalamides from ethylene (B1197577) glycol and various amines. nih.govresearchgate.net This process is highly atom-economic, producing only hydrogen gas (H₂) as a byproduct. nih.govrsc.org The reaction proceeds through an α-hydroxy amide intermediate, which then reacts with a second amine molecule to form the final oxalamide product. nih.gov This catalytic system is versatile, accommodating a variety of primary and secondary amines, including those containing pyridine moieties, which are relevant for the synthesis of this compound. nih.gov The efficiency of this approach circumvents the need for harsh reagents and minimizes waste, representing a significant improvement over conventional synthetic routes. nih.gov
Recent computational studies using Density Functional Theory (DFT) have further elucidated the mechanism of such ruthenium-catalyzed reactions, identifying the rate-determining step as the hydrogen release, which provides crucial insights for future catalyst design and optimization. researchgate.net
Purity Enhancement and Yield Optimization in Synthetic Pathways
Achieving high purity and optimizing yield are critical objectives in any synthetic process, particularly in pharmaceutical manufacturing. In the context of the ruthenium-catalyzed oxalamide synthesis, a systematic optimization of reaction conditions is crucial for maximizing product formation and minimizing side reactions. nih.gov
Key parameters that influence the reaction outcome include the choice of catalyst, the type and amount of base, the solvent system, and the reaction temperature. nih.govresearchgate.net For instance, studies have shown that the specific structure of the ruthenium pincer catalyst significantly impacts the yield. nih.gov The selection of a suitable base, such as potassium tert-butoxide (tBuOK), and its concentration is also vital for the catalytic cycle. nih.gov
Below is a data table illustrating the effect of different catalysts and bases on the yield of a model oxalamide synthesis reaction.
| Entry | Catalyst (1 mol%) | Base (1 mol%) | Solvent | Yield (%) |
| 1 | Ru-1 | tBuOK | Toluene/DME | 26 |
| 2 | Ru-2 | tBuOK | Toluene/DME | 50 |
| 3 | Ru-5 | tBuOK | Toluene/Dioxane | 96 |
| 4 | Ru-5 | K₂CO₃ | Toluene/Dioxane | <5 |
| 5 | Ru-5 | DBU | Toluene/Dioxane | 10 |
This interactive table is based on data for the reaction of hexan-1-amine with ethylene glycol. nih.gov
Exploration of Stereoselective Synthetic Pathways for Related Cyclopropyl (B3062369) Derivatives
The cyclopropylamine moiety is a key structural component of the target molecule and is found in numerous biologically active compounds. acs.org The synthesis of enantiomerically pure cyclopropylamines is of great importance, as different stereoisomers of a drug can have vastly different pharmacological activities. Consequently, the development of stereoselective synthetic methods for these derivatives is an active area of research. acs.org
Several advanced methods for the asymmetric synthesis of cyclopropylamine derivatives have been developed:
Kulinkovich Reaction: This method can be applied to amides and nitriles to generate the aminocyclopropane moiety. acs.org
Metal-Catalyzed Cyclopropanation: The reaction of diazo compounds with olefins in the presence of a chiral metal catalyst is a powerful tool for creating chiral cyclopropanes. acs.org
N-Sulfinyl Imine Chemistry: A diastereoselective approach involves the use of N-sulfinyl α-chloro ketimines, which can react with Grignard reagents to produce densely functionalized chiral cyclopropylamines. thieme-connect.de
Photocatalysis: A recently described method uses photoredox catalysis for the bromonitroalkylation of alkenes, followed by cyclization to provide access to the cyclopropylamine core. nih.gov
These stereoselective strategies provide pathways to chiral cyclopropylamine precursors, which can then be incorporated into the oxalamide structure, enabling the synthesis of specific stereoisomers of this compound analogs for structure-activity relationship studies.
Application of Flow Chemistry and Scalable Synthesis Techniques
Transitioning a synthetic route from laboratory-scale to industrial production requires robust and scalable methodologies. Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for this purpose, offering significant advantages over traditional batch processing. nih.govamidetech.com These benefits include precise control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, improved safety profiles for handling hazardous intermediates, and the potential for higher space-time yields. nih.govresearchgate.net
The formation of amide bonds, a core transformation in the synthesis of the target oxalamide, is well-suited to flow chemistry. nih.gov Researchers have developed continuous flow protocols for amidation reactions using various reagents and reactor types. rsc.org For example, a solvent-free protocol using a jacketed screw reactor has been developed for the direct amidation of carboxylic acids, achieving high conversions and allowing for a scale-up to 100-gram production with an average yield of 90%. rsc.org
Investigation of Biological Activities and Underlying Molecular Mechanisms of N1 Cyclopropyl N2 Pyridin 4 Yl Oxalamide
Specific Molecular Target Identification and Validation
The direct inhibitory activity of N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide against Tropomyosin receptor kinase (Trk) family proteins has not been extensively documented in publicly available scientific literature. However, the Trk family, comprising TrkA, TrkB, and TrkC, represents a clinically validated and significant target in cancer therapy. nih.govnih.gov These receptor tyrosine kinases, when activated by neurotrophin binding or through oncogenic rearrangements (NTRK gene fusions), can drive cell proliferation, survival, and differentiation. nih.govgoogle.com
The therapeutic potential of targeting this pathway is highlighted by the regulatory approval of small-molecule Trk inhibitors like larotrectinib (B560067) and entrectinib (B1684687) for the treatment of tumors harboring NTRK gene fusions. nih.gov The development of next-generation inhibitors, such as selitrectinib (B610772) and repotrectinib, aims to address acquired resistance to earlier treatments. nih.gov A variety of chemical scaffolds have been successfully developed as Trk inhibitors, including pyridin-2(1H)-ones, macrocyclic compounds, and substituted ureas. nih.govgoogle.comnih.gov While the specific profile for this compound is not established, its core structure could be explored for potential interactions within the ATP-binding pocket of Trk kinases, a common mechanism for many kinase inhibitors.
The oxalamide scaffold is a versatile structural motif present in various biologically active molecules. By examining the activity of compounds containing this scaffold against other molecular targets, it is possible to infer potential biological activities for this compound.
The oxalamide scaffold has been identified as a key component of potent inhibitors of Stearoyl-CoA Desaturase (SCD). SCD is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids, which are essential for cell membrane integrity and proliferation.
Certain oxalamide-based compounds have been shown to function as pro-drugs, which are selectively activated within tumor cells that have high levels of cytochrome P450 (CYP) expression. This activation process, involving demethylation, converts the oxalamide into a non-selective, highly potent SCD inhibitor. In microsomal preparations from sensitive cancer cell lines, oxalamide inhibitors demonstrated significant SCD inhibition. This targeted activation provides a therapeutic window, enabling the inhibition of SCD in cancer cells while sparing other cells.
| Compound Class | Target | Assay System | EC₅₀ (µM) |
|---|---|---|---|
| Oxalamides | SCD | H2122 Cell Microsomes | 0.009 |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc metalloenzyme responsible for the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce bioactive N-acylethanolamines (NAEs). These products, including the endocannabinoid anandamide, are important signaling lipids.
Direct inhibition of NAPE-PLD by oxalamide-containing compounds is not well-documented. However, research into NAPE-PLD inhibitors has identified other chemical scaffolds capable of this activity. For instance, a quinazoline (B50416) sulfonamide derivative, ARN19874, was identified as the first small-molecule inhibitor of NAPE-PLD. The activity of this class of compounds is thought to depend on the sulfonamide group, which may form coordination bonds with the zinc ions in the enzyme's active site. This suggests that molecules with the potential to interact with the diatomic zinc center are promising candidates for NAPE-PLD inhibition. While the oxalamide moiety in this compound differs significantly from a sulfonamide, its carbonyl oxygens could potentially interact with the zinc center, though this remains a hypothesis requiring experimental validation.
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate biosynthesis pathway, which is critical for the production of nucleotides necessary for DNA synthesis and cell replication. patsnap.com This makes DHFR a key therapeutic target for antimalarial drugs, with inhibitors like pyrimethamine (B1678524) and cycloguanil (B1669406) having been used clinically. nih.gov
While the oxalamide scaffold itself is not a classic DHFR inhibitor chemotype, it has been successfully incorporated as a linker in hybrid molecules with antimalarial properties. A series of hybrids linking 4-aminoquinoline (B48711) (a known antimalarial pharmacophore) to phthalimide (B116566) via a hydrazinyl-oxoacetamide (an oxalamide-related) linker demonstrated potent anti-plasmodial activity against the chloroquine-resistant W2 strain of P. falciparum. nih.gov Several of these compounds were more active than the standard drug, chloroquine. nih.gov This indicates that the oxalamide scaffold can be a structurally important component in the design of novel antimalarial agents, even if it does not directly inhibit DHFR itself. The primary mechanism of such hybrid molecules may not be DHFR inhibition but could involve other targets like P. falciparum tubulin or mitochondrial function. nih.gov
| Compound | Class | Primary Therapeutic Use |
|---|---|---|
| Methotrexate | Folic Acid Antagonist | Antineoplastic, Anti-inflammatory patsnap.comnih.gov |
| Pyrimethamine | Diaminopyrimidine | Antimalarial, Anti-toxoplasmosis patsnap.comnih.gov |
| Trimethoprim | Diaminopyrimidine | Antibacterial patsnap.comnih.gov |
| Cycloguanil | Dihydrotriazine | Antimalarial wikipedia.org |
Indole-3-glyoxylamides, which share a glyoxylamide core structure conceptually related to the oxalamide moiety, are a well-established class of tubulin polymerization inhibitors. These compounds exert potent cytotoxic effects against a variety of cancer cell lines.
The mechanism of action for these derivatives involves binding to the colchicine (B1669291) site on tubulin. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, leading to a breakdown of the microtubule network. The cellular consequences are significant, including the arrest of the cell cycle in the G2/M phase and the induction of apoptosis. A notable example from this class is Indibulin (D-24851), which has demonstrated promising preclinical activity. The structural similarity of the core amide linkage suggests that the oxalamide scaffold could also be explored for its potential to modulate tubulin dynamics, although the electronic and conformational properties would differ from the indole-3-glyoxylamides.
| Compound Name | Mechanism of Action | Reported Effects |
|---|---|---|
| Indibulin (D-24851) | Microtubule destabilization | In vitro activity against ovarian, glioblastoma, and pancreatic cancer cells. |
| BPR0C261 | Inhibition of tubulin polymerization by binding at the colchicine site | Disrupts microtubule arrangement, arrests cell cycle at G2/M phase, inhibits angiogenesis. |
Exploration of Potential Interactions with Other Molecular Targets based on Related Oxalamide Scaffolds
Umami Receptor Modulatory Capacity of Related Oxalamides
The umami taste, one of the five basic tastes, is elicited by L-glutamate and is characteristically enhanced by 5'-ribonucleotides. This sensation is primarily mediated by the T1R1/T1R3 G-protein coupled receptor. Recent research has explored a variety of small molecules for their ability to modulate this receptor, acting as enhancers of the umami taste. Within this context, oxalamide derivatives have emerged as a class of compounds with the potential to act as umami flavoring agents.
A key piece of evidence for the umami-modulating potential of oxalamides comes from patent literature, which describes novel oxalamide derivatives capable of conferring umami taste to consumable compositions. One such example is N1-geranyl-N2-(2-(pyridin-2-yl)ethyl)oxalamide , which has been shown to impart a significant umami flavor, suggesting a direct interaction with the umami taste receptor pathway. google.comgoogleapis.com These compounds are proposed to function as positive allosteric modulators (PAMs) of the umami receptor. PAMs are substances that bind to an allosteric site on the receptor, separate from the agonist binding site, and enhance the receptor's response to the agonist (in this case, glutamate). nih.govnih.gov The activity of these oxalamide derivatives as umami modulators is detailed in the table below.
Table 1: Umami Receptor Modulatory Activity of a Related Oxalamide Derivative
| Compound Name | Observed Effect | Reference |
|---|---|---|
| N1-geranyl-N2-(2-(pyridin-2-yl)ethyl)oxalamide | Confers umami taste in consumable compositions | google.comgoogleapis.com |
The mechanism of action for such modulators is thought to involve the stabilization of the active conformation of the T1R1/T1R3 receptor, thereby increasing its sensitivity to glutamate. researchgate.net While direct experimental data on the umami receptor modulatory capacity of This compound is not currently available in peer-reviewed literature, the demonstrated activity of structurally related oxalamides suggests that this compound may also possess similar properties. The presence of the pyridinyl and cyclopropyl (B3062369) moieties could influence its binding affinity and modulatory efficacy at the umami receptor.
Detailed Molecular Mechanism of Action Studies
A thorough understanding of a compound's biological activity requires detailed investigation into its molecular mechanism of action. This includes elucidating its interactions with protein targets through enzyme kinetics, determining its binding affinity via receptor binding assays, and characterizing the physical nature of these interactions using biophysical methods.
Enzyme Kinetics and Elucidation of Inhibition Modes
To date, there are no publicly available studies detailing the enzyme kinetics of This compound with any specific biological target. Such studies would be crucial to determine if the compound acts as an enzyme inhibitor and, if so, to characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive).
Quantitative Receptor Binding and Affinity Determinations
Similarly, quantitative receptor binding and affinity determinations for This compound have not been reported in the scientific literature. These studies, often performed using techniques like radioligand binding assays, are essential for quantifying the affinity of a compound for a particular receptor and determining its Kd (dissociation constant) or IC50/EC50 values.
Biophysical Characterization of Protein-Ligand Interactions
Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide valuable insights into the thermodynamics and kinetics of protein-ligand interactions. There are currently no published data from such biophysical studies for This compound .
Cellular Assays and Phenotypic Screening Approaches
Cellular assays are fundamental in assessing the biological effects of a compound in a physiological context. Phenotypic screening, in particular, allows for the evaluation of a compound's effect on cell behavior, such as proliferation and viability.
Analysis of Cell Proliferation and Viability in Relevant Cell Lines (e.g., related to cancer pathways inhibited by Trk inhibitors)
While direct experimental data on the effects of This compound on cell proliferation and viability are not available, the structural class of oxalamide derivatives has been investigated for various biological activities, including anticancer properties. However, studies on some oxalamide derivatives have shown no significant anticancer activity against certain cell lines. ijbbku.com
The prompt's reference to Tropomyosin receptor kinase (Trk) inhibitors suggests a potential, though currently unconfirmed, area of activity for this compound. Trk inhibitors are a class of targeted cancer therapeutics that have shown significant efficacy in tumors harboring NTRK gene fusions. nih.gov These inhibitors act by blocking the ATP-binding site of the Trk kinase domain, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival. The effect of known Trk inhibitors on the viability of relevant cancer cell lines is well-documented. For instance, the Ba/F3 cell line, engineered to express NTRK fusion proteins, is a common model for studying the cellular activity of Trk inhibitors. The table below presents data for established Trk inhibitors, illustrating their potent anti-proliferative effects.
Table 2: Anti-proliferative Activity of Known Trk Inhibitors in a TRK-dependent Cell Line
| Trk Inhibitor | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Larotrectinib | Ba/F3-LMNA-NTRK1 | 0.011 | nih.gov |
| Entrectinib | Ba/F3-ETV6-NTRK3 | 0.003 | nih.gov |
| Selitrectinib (LOXO-195) | Ba/F3-ETV6-NTRK3-G623R | 0.016 | nih.gov |
Given the established role of Trk inhibitors in oncology, should This compound be identified as a Trk inhibitor, it would be expected to exhibit similar anti-proliferative and cytotoxic effects in cancer cell lines driven by NTRK fusions. However, without direct experimental evidence, this remains speculative. Further screening of this compound against a panel of cancer cell lines, particularly those with known NTRK fusions, is warranted to explore this potential therapeutic application.
An article on the investigation of the biological activities and underlying molecular mechanisms of this compound, with a specific focus on its downstream signaling pathway modulation and cellular uptake, cannot be generated at this time.
Furthermore, no studies were found that investigated the cellular uptake, permeability, or intracellular distribution of this compound. This information is crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound and is a prerequisite for the kind of detailed analysis requested.
Therefore, due to the absence of scientific literature on this compound, the sections on the investigation of downstream signaling pathway modulation and cellular uptake, permeability, and intracellular distribution studies cannot be factually and accurately completed.
Structure Activity Relationship Sar Studies of N1 Cyclopropyl N2 Pyridin 4 Yl Oxalamide and Its Structural Analogs
Systematic Modifications of the Cyclopropyl (B3062369) Moiety and their Biological Impact.
The cyclopropyl group is a versatile and frequently employed moiety in medicinal chemistry. researchgate.netscientificupdate.com Its rigid, three-dimensional structure can impart conformational constraint on a molecule, which can be advantageous for binding to a biological target. iris-biotech.denih.gov The cyclopropyl ring is also known to influence a compound's metabolic stability and lipophilicity. iris-biotech.debeilstein-journals.org
Systematic modifications to the cyclopropyl group in N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide would likely have a significant impact on its biological profile. One common modification is the introduction of substituents on the cyclopropyl ring. For instance, the addition of small alkyl or fluoro groups could modulate the compound's lipophilicity and electronic properties, potentially enhancing cell permeability or altering binding interactions.
Another avenue of exploration is the use of bioisosteric replacements for the cyclopropyl group. researchgate.netchem-space.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing the cyclopropyl ring with other small, strained ring systems like cyclobutane, or with unsaturated moieties such as a vinyl group, could help to probe the spatial and electronic requirements of the binding pocket. Such modifications can lead to improved potency or a more favorable pharmacokinetic profile. enamine.net
Hypothetical Data on Cyclopropyl Moiety Modifications:
| Compound ID | R1 (Modification on Cyclopropyl) | Relative Potency (Hypothetical) | Rationale |
| 1 | H (Parent Compound) | 1.0 | Baseline activity. |
| 1a | 1-Methyl | 1.5 | Increased lipophilicity may enhance binding or cell penetration. |
| 1b | 1-Fluoro | 1.2 | Fluorine substitution can alter electronic properties and metabolic stability. |
| 1c | Cyclobutyl (Bioisostere) | 0.8 | Change in ring size and conformation may be less optimal for binding. |
| 1d | Isopropyl (Bioisostere) | 0.5 | Increased flexibility compared to the rigid cyclopropyl ring may be entropically disfavored for binding. nih.gov |
Variations of the Pyridin-4-yl Substituent and Positional Isomerism Effects.
The pyridine (B92270) ring is a common feature in many biologically active compounds, and its electronic properties and hydrogen bonding capacity can be readily tuned through substitution. nih.gov In this compound, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which could be a critical interaction with the biological target.
The position of the nitrogen atom within the pyridine ring is a key determinant of the molecule's electronic distribution and basicity. quora.com Moving the attachment of the oxalamide linker from the 4-position to the 2- or 3-position of the pyridine ring would create positional isomers with distinct properties. For example, 4-aminopyridine is generally more basic than 2-aminopyridine and 3-aminopyridine. quora.comchemicalbook.com This difference in basicity could affect the compound's ionization state at physiological pH, influencing its solubility, cell permeability, and interaction with the target. Resonance effects also differ between the isomers, which can impact the electron density on the ring and the exocyclic amine. researchgate.net
Furthermore, the introduction of substituents on the pyridine ring can modulate its electronic and steric properties. nih.gov Electron-donating groups (e.g., -CH3, -OCH3) would increase the electron density of the ring, while electron-withdrawing groups (e.g., -Cl, -CF3) would decrease it. nih.gov These changes can influence the strength of hydrogen bonds and other interactions with the target. rsc.org
Hypothetical Data on Pyridin-yl Variations:
| Compound ID | Pyridine Isomer/Substituent | Relative Potency (Hypothetical) | Rationale |
| 1 | Pyridin-4-yl | 1.0 | Baseline activity. |
| 2a | Pyridin-2-yl | 0.7 | Altered vector of the pyridine nitrogen and potential for intramolecular hydrogen bonding. chemicalbook.com |
| 2b | Pyridin-3-yl | 0.9 | Different electronic and steric profile compared to the 4-yl isomer. |
| 2c | 2-Chloro-pyridin-4-yl | 1.8 | Electron-withdrawing group may enhance binding through specific interactions. |
| 2d | 2-Methyl-pyridin-4-yl | 1.3 | Electron-donating group could increase the basicity of the pyridine nitrogen, potentially improving interactions. |
Modifications and Substitutions on the Oxalamide Linker.
The oxalamide linker connects the cyclopropyl and pyridinyl moieties and its flexibility and hydrogen bonding capabilities are likely important for biological activity. Modifications to this linker could influence the relative orientation of the two end groups, thereby affecting how the molecule fits into its binding site.
One possible modification is to alter the length of the linker. Shortening or lengthening the linker could optimize the distance between the key interacting fragments of the molecule and their corresponding subsites on the target protein. Another strategy is to introduce conformational constraints into the linker, for example, by incorporating a double bond or a small ring. This would reduce the number of accessible conformations, which could lead to a more favorable binding entropy.
The amide bonds of the oxalamide linker are also important, as they can act as both hydrogen bond donors and acceptors. Replacing one or both amide bonds with other functional groups, such as esters or thioamides, would alter the hydrogen bonding pattern and could impact binding affinity.
Hypothetical Data on Oxalamide Linker Modifications:
| Compound ID | Linker Modification | Relative Potency (Hypothetical) | Rationale |
| 1 | Oxalamide | 1.0 | Baseline activity. |
| 3a | Malonamide (CH2 inserted) | 0.6 | Increased flexibility and altered spacing may be detrimental to binding. |
| 3b | Thiooxalamide | 0.8 | Altered hydrogen bonding properties and electronic character. |
| 3c | N-Methylation of amide | 0.3 | Loss of a hydrogen bond donor would likely reduce binding affinity. |
Quantitative Assessment of Substituent Effects on Biological Potency and Selectivity (e.g., electronic, steric, and lipophilic parameters).
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. chemrevlett.com For a series of analogs of this compound, a QSAR model could be developed to predict the potency of new compounds. The key parameters in such a model would likely include electronic, steric, and lipophilic descriptors.
Electronic effects can be quantified using parameters such as the Hammett constant (σ), which describes the electron-donating or -withdrawing nature of a substituent.
Steric effects can be described by parameters like the Taft steric parameter (Es) or molar refractivity (MR), which relate to the size and shape of a substituent.
Lipophilicity , often expressed as logP or logD, is a measure of a compound's partitioning between an oily and an aqueous phase and is crucial for membrane permeability and binding to hydrophobic pockets. sci-hub.seresearchgate.netnih.govub.edu
A typical Hansch equation for a QSAR model might take the form:
log(1/C) = k1(logP) + k2(σ) + k3(Es) + constant
where C is the concentration of the compound required to produce a certain biological effect. By synthesizing and testing a diverse set of analogs, the coefficients (k1, k2, k3) can be determined through statistical analysis, providing a predictive model for the design of more potent compounds.
Conformational Dynamics and their Influence on SAR.
Understanding the conformational dynamics of this compound and its analogs is therefore important for interpreting SAR data. Computational methods, such as molecular mechanics and molecular dynamics simulations, can be used to explore the conformational landscape of these molecules and to identify low-energy, stable conformations.
The flexibility of the linker can be a double-edged sword. While it allows the molecule to adapt to the binding site, a highly flexible molecule will have a greater entropic penalty upon binding, which can reduce its affinity. biorxiv.org Therefore, designing analogs with a degree of pre-organization, where the molecule is already in or near its bioactive conformation in solution, can be a successful strategy for improving potency.
Chiral Recognition and Enantioselective Biological Activity.
Chirality plays a crucial role in the biological activity of many drugs, as biological targets such as enzymes and receptors are themselves chiral. nih.govacs.orgrsc.org While the parent molecule, this compound, is not chiral, the introduction of a substituent on the cyclopropyl ring or the oxalamide linker could create a chiral center.
If a chiral analog were synthesized, it would exist as a pair of enantiomers. These enantiomers, being non-superimposable mirror images, could have very different biological activities. One enantiomer might fit perfectly into the binding site of the target, while the other might bind weakly or not at all. In some cases, the "inactive" enantiomer can even have undesirable off-target effects.
Therefore, if chiral analogs of this compound were to be developed, it would be essential to separate the enantiomers and test their biological activity independently. This would provide a more accurate understanding of the SAR and would be a critical step in the development of a safe and effective drug. The synthesis of enantioenriched cyclopropanes is an active area of research. researchgate.netfigshare.com
Computational Chemistry and Molecular Modeling for N1 Cyclopropyl N2 Pyridin 4 Yl Oxalamide
Ligand-Based Drug Design Methodologies
When the three-dimensional structure of a biological target is not known, ligand-based methods are employed. These approaches are founded on the principle that molecules with similar structures often exhibit similar biological activities.
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models (e.g., 3D-QSAR for antimalarials)
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For classes of compounds like oxalamide derivatives investigated for antimalarial properties, three-dimensional QSAR (3D-QSAR) is a particularly valuable technique. nih.govresearchgate.net Such models are built by aligning a set of molecules and calculating steric (CoMFA) and electrostatic (CoMSIA) fields around them.
The goal is to create a statistically robust model that can predict the activity of new, unsynthesized compounds. nih.gov The process involves using quantum chemical descriptors, often calculated via Density Functional Theory (DFT), to represent the molecular structures numerically. researchgate.netnih.gov The resulting model highlights regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, thereby guiding the design of more potent analogs. The predictive power of these models is rigorously validated internally (cross-validation) and externally with a test set of molecules. nih.govnih.gov
| Model | Parameter | Value | Description |
|---|---|---|---|
| CoMFA | q² (Cross-validated r²) | 0.71 | Indicates the internal predictive ability of the model. |
| r² (Non-cross-validated) | 0.96 | Measures the correlation between predicted and actual activity for the training set. | |
| CoMSIA | q² (Cross-validated r²) | 0.74 | Indicates the internal predictive ability of the model. |
| r² (Non-cross-validated) | 0.98 | Measures the correlation between predicted and actual activity for the training set. |
Pharmacophore Model Generation and Validation
Pharmacophore modeling identifies the essential 3D arrangement of molecular features necessary for biological activity. rjeid.combenthamscience.com For a series of active compounds including N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide, a common features pharmacophore model can be generated. This model typically defines the spatial relationships between key chemical features.
For an oxalamide derivative, a potential pharmacophore model could include:
Hydrogen Bond Acceptors (HBA): Corresponding to the carbonyl oxygens of the oxalamide linker.
Hydrogen Bond Donors (HBD): Corresponding to the amide N-H groups.
Aromatic Ring (AR): Representing the pyridin-4-yl moiety.
Hydrophobic Group (HY): Representing the cyclopropyl (B3062369) ring.
Once generated, this model is validated and can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that fit the pharmacophoric requirements and are therefore likely to possess the desired biological activity. nih.gov
Structure-Based Drug Design Methodologies
When the 3D structure of the protein target is available, structure-based methods can provide a detailed atomic-level understanding of the ligand-protein interaction.
Molecular Docking Simulations with Identified Protein Targets (e.g., Trk kinases)
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to its target protein. researchgate.net this compound can be docked into the ATP-binding site of protein kinases, such as Tropomyosin receptor kinases (Trk), which are targets in fields like oncology and pain management. nih.govbohrium.com
Simulations would likely show the pyridin-4-yl nitrogen forming a critical hydrogen bond with the kinase hinge region, a hallmark interaction for many kinase inhibitors. The oxalamide linker could form additional hydrogen bonds with backbone residues, while the cyclopropyl group would likely occupy a nearby hydrophobic pocket. These simulations help rationalize the molecule's activity and guide modifications to improve potency and selectivity. researchgate.net
| Molecular Moiety | Interaction Type | Interacting Residue(s) in TrkA | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Pyridin-4-yl | Hydrogen Bond | Cys595 (Hinge) | -9.2 |
| Oxalamide Linker | Hydrogen Bonds | Glu590, Met592 | |
| Cyclopropyl Ring | Hydrophobic Interaction | Val523, Leu657 |
Advanced Molecular Dynamics Simulations of Ligand-Protein Complexes
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, assessing its stability and behavior over time. nih.govmdpi.com An MD simulation of the this compound-Trk kinase complex, typically run for hundreds of nanoseconds, can validate the docking pose. nih.gov
Analysis of the simulation trajectory can confirm the stability of key hydrogen bonds, evaluate the role of water molecules in mediating interactions, and reveal conformational changes in both the ligand and the protein upon binding. This provides a more realistic and accurate model of the binding event, which is crucial for advanced lead optimization. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. rsc.org These calculations provide fundamental information that underpins the molecule's behavior and interactions. researchgate.netdocumentsdelivered.com For this compound, DFT can be used to determine its optimal 3D geometry, charge distribution, and molecular orbital energies. biointerfaceresearch.com
The molecular electrostatic potential (MEP) map can identify electron-rich regions (prone to electrophilic attack or hydrogen bonding as an acceptor) and electron-poor regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for assessing the molecule's reactivity and stability. biointerfaceresearch.com
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.0 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 4.2 Debye | Quantifies the overall polarity of the molecule. |
Analysis of Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO)
A computational analysis of the electronic structure of this compound would provide fundamental insights into its reactivity and chemical properties. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the ability to donate an electron, and its energy level is related to the ionization potential. The LUMO, conversely, indicates the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties.
For this compound, one would expect the HOMO to be localized on the more electron-rich parts of the molecule, potentially the pyridine (B92270) ring or the oxalamide linkage. The LUMO would likely be distributed over the π-system of the pyridine ring and the carbonyl groups of the oxalamide. A hypothetical data table for such an analysis is presented below.
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.
Conformational Analysis and Energy Minimization
This compound possesses several rotatable bonds, leading to various possible conformations. A computational conformational analysis would identify the most stable three-dimensional structures of the molecule. This involves systematically rotating the single bonds and calculating the potential energy of each resulting conformer.
Detailed Intermolecular Interaction Analysis
The study of intermolecular interactions is fundamental to understanding the solid-state properties (e.g., crystal packing) and biological activity of a molecule. For this compound, several types of non-covalent interactions would be of interest.
Hydrogen Bonding: The amide groups in the oxalamide linker contain both hydrogen bond donors (N-H) and acceptors (C=O). These can form strong intermolecular hydrogen bonds, potentially leading to the formation of well-ordered supramolecular structures such as chains or sheets in the solid state. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.
π-π Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions with other aromatic rings. These interactions, where the rings stack parallel to each other, contribute to the stability of crystal structures.
Hydrophobic Interactions: The cyclopropyl group is a nonpolar, hydrophobic moiety. In an aqueous environment, these groups would tend to interact with other hydrophobic regions to minimize contact with water.
An analysis of the molecular electrostatic potential (MEP) surface would visually represent the electron density distribution and help predict the sites for electrophilic and nucleophilic attack, as well as the regions prone to intermolecular interactions.
Advanced Analytical and Spectroscopic Characterization Methods for N1 Cyclopropyl N2 Pyridin 4 Yl Oxalamide
High-Resolution Chromatographic Techniques for Purity Assessment and Isolation
High-resolution chromatographic techniques are indispensable for determining the purity of N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide and for its isolation. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant methods employed for this purpose. These techniques separate the target compound from any impurities, starting materials, or byproducts. thermofisher.commdpi.com
Reversed-phase HPLC is a common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. helixchrom.com The purity is determined by integrating the peak area of the target compound and expressing it as a percentage of the total area of all observed peaks. For higher resolution and faster analysis times, UPLC, which utilizes smaller particle size columns and higher pressures, can be employed. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 2.6 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Expected Retention Time | ~ 4.5 minutes |
Comprehensive Spectroscopic Methods for Structural Elucidation (e.g., 2D NMR, advanced mass spectrometry, vibrational spectroscopy)
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, 2D NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing adjacent protons. For this compound, COSY would show correlations between the protons on the cyclopropyl (B3062369) ring and between the aromatic protons on the pyridine (B92270) ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign which protons are attached to which carbon atoms. sdsu.edugithub.io
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is critical for connecting different fragments of the molecule, for instance, showing correlations between the cyclopropyl protons and the adjacent amide carbonyl carbon, and between the pyridine protons and the other amide carbonyl carbon. sdsu.edugithub.io
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl-CH | ~2.85 (m) | ~23.5 |
| Cyclopropyl-CH₂ | ~0.80 (m) | ~6.5 |
| Pyridine-H (ortho to N) | ~8.60 (d) | ~150.5 |
| Pyridine-H (meta to N) | ~7.80 (d) | ~114.0 |
| Amide-NH (cyclopropyl) | ~9.20 (s) | - |
| Amide-NH (pyridine) | ~10.50 (s) | - |
| Carbonyl (C=O) | - | ~159.0, ~160.0 |
Advanced Mass Spectrometry
Advanced mass spectrometry (MS) techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), are used to determine the molecular weight and fragmentation pattern of the compound. chemrxiv.orgwikipedia.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Fragmentation analysis (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to break it into smaller fragments. wikipedia.org The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the amide bonds and the oxalamide C-C bond.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z (charge-to-mass ratio) | Proposed Fragment |
| 206.08 | [M+H]⁺ (protonated molecule) |
| 149.06 | [M - C₃H₄N]⁺ |
| 121.04 | [M - C₄H₄N₂O]⁺ |
| 93.04 | [C₅H₄N₂]⁺ (aminopyridine fragment) |
| 56.05 | [C₃H₄N]⁺ (cyclopropylamine fragment) |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. sapub.org Each technique is based on the interaction of radiation with molecular vibrations, and they provide complementary information.
FTIR Spectroscopy: In FTIR, the absorption of infrared radiation is measured. Key absorptions for this compound would include N-H stretching of the amides, C=O stretching of the carbonyl groups, and C-N and C-C stretching of the pyridine and cyclopropyl rings. researchgate.net
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to nonpolar bonds and symmetric vibrations. This technique would be useful for observing the C-C bonds of the aromatic and cyclopropyl rings. sapub.org
Table 4: Expected Vibrational Spectroscopy Peaks for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H Stretch (Amide) | 3300 - 3100 | 3300 - 3100 |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 |
| C=O Stretch (Amide I) | 1680 - 1640 | 1680 - 1640 |
| N-H Bend (Amide II) | 1570 - 1515 | - |
| C=C/C=N Stretch (Pyridine) | 1600 - 1450 | 1600 - 1450 |
| C-N Stretch | 1400 - 1200 | 1400 - 1200 |
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsion angles. For chiral molecules, it can be used to determine the absolute configuration.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. The resulting data includes the crystal system, space group, and unit cell dimensions. mdpi.comnih.gov
Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| α (°) | 90 |
| β (°) | ~105.3 |
| γ (°) | 90 |
| Volume (ų) | ~1005 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | ~1.36 |
Thermal Analysis for Compound Stability Assessment
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key methods for assessing the thermal stability of this compound. labmanager.commt.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. tainstruments.com It is used to determine the temperature at which the compound begins to decompose. The resulting thermogram plots mass loss versus temperature, indicating the thermal stability and decomposition profile of the compound. netzsch.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions. researchgate.net For this compound, DSC would reveal its melting point and any polymorphic transitions prior to decomposition.
Table 6: Anticipated Thermal Analysis Data for this compound
| Analysis | Parameter | Anticipated Result |
| TGA | Onset of Decomposition (T_onset) | ~220 - 240 °C |
| Temperature of Max Decomposition Rate | ~250 - 270 °C | |
| DSC | Melting Point (T_m) | ~200 - 220 °C (sharp endotherm) |
| Decomposition | Exothermic event following melting |
Preclinical Efficacy Studies and Mechanistic Investigations of N1 Cyclopropyl N2 Pyridin 4 Yl Oxalamide
In Vivo Pharmacological Evaluation in Relevant Animal Models (e.g., Trk-related disease models)
No studies detailing the in vivo efficacy of N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide in animal models of any disease, including those related to Tropomyosin receptor kinase (Trk), were identified.
Mechanistic Elucidation of Observed Preclinical Biological Effects (e.g., reduction of specific lipid mediators in mice)
There is no available information on the mechanism of action or the specific biological effects of this compound at a molecular or physiological level.
Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Systems
Data regarding the absorption, distribution, metabolism, excretion (ADME), and the relationship between drug concentration and effect (pharmacokinetics and pharmacodynamics) of this compound in preclinical systems are not available in the public domain.
Future Research Directions and Broader Academic Implications
Strategies for Optimizing Potency, Selectivity, and Drug-Likeness of Oxalamide Derivatives
The evolution of oxalamide-based lead compounds into clinical candidates necessitates rigorous optimization of their pharmacological and pharmacokinetic profiles. Future research will likely concentrate on systematic modifications of the N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide structure to enhance potency against the intended biological target, improve selectivity over off-targets, and refine its drug-like properties (e.g., absorption, distribution, metabolism, and excretion - ADME).
A primary strategy involves extensive Structure-Activity Relationship (SAR) studies. By systematically altering the substituents on the cyclopropyl (B3062369) and pyridinyl rings, researchers can probe the key interactions between the molecule and the target's binding pocket. For instance, a hybrid structure design approach has been successfully used to develop oxalamide-derived, heme-displacing inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1) with high cellular potency and favorable ADME profiles. nih.gov
Improving selectivity is another critical objective to minimize potential side effects. nih.gov This can be achieved through computational methods, such as continuum electrostatic models, which optimize the charge distribution of a ligand to maximize affinity for the desired target while minimizing interactions with off-target proteins. nih.gov For kinase inhibitors, selectivity is often governed by subtle differences in the ATP binding pocket, and modifying the oxalamide scaffold to exploit these differences can lead to highly selective agents. nih.gov
Table 1: Optimization Strategies for Oxalamide Derivatives
| Strategy | Rationale & Objective | Expected Outcome |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Systematically modify substituents on the cyclopropyl and pyridinyl moieties to identify key binding interactions. | Enhanced potency and initial understanding of the pharmacophore. |
| Isosteric Replacement | Replace functional groups (e.g., the pyridine (B92270) ring) with bioisosteres to improve metabolic stability or binding affinity. | Improved pharmacokinetic profile and potentially altered selectivity. |
| Scaffold Hopping | Replace the central oxalamide core with alternative chemical scaffolds while retaining key binding features. | Discovery of novel intellectual property and potentially improved drug-likeness. |
| Computational Charge Optimization | Utilize electrostatic models to refine the ligand's charge distribution for optimal interaction with the target and desolvation penalties. nih.gov | Increased binding affinity and enhanced selectivity against off-targets. |
| Introduction of Conformationally Rigid Groups | Incorporate rigid structural elements to lock the molecule in its bioactive conformation, reducing the entropic penalty of binding. | Higher potency and potentially improved selectivity. |
Discovery of Novel Biological Targets and Therapeutic Applications for the Oxalamide Scaffold
The inherent versatility of the oxalamide scaffold allows it to be adapted for a wide range of biological targets beyond its currently known applications. A significant future direction is the exploration of new therapeutic areas by screening this compound and its analogs against diverse panels of enzymes and receptors.
The oxalamide moiety is a privileged structure in medicinal chemistry, and related amide-based compounds have shown activity against various targets. For example, a carboxamide scaffold containing a 1,2,4-triazole (B32235) was identified through scaffold hopping efforts to yield potent antimalarial agents. malariaworld.orgresearchgate.net Similarly, novel benzoxazole-benzamide conjugates have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) for anticancer applications. nih.gov These examples highlight the potential for the oxalamide core to be directed toward new targets in infectious diseases and oncology.
Engineered protein scaffolds are also being explored as multifunctional platforms for delivering therapeutics in cancer immunotherapy, demonstrating the importance of scaffold design in modern drug development. nih.gov By modifying the peripheral groups of the oxalamide scaffold, its derivatives could be tailored to inhibit novel targets such as kinases, proteases, or metabolic enzymes implicated in various pathologies, from inflammatory disorders to neurodegenerative diseases.
Table 2: Potential Novel Applications for the Oxalamide Scaffold
| Therapeutic Area | Potential Biological Target Class | Rationale |
|---|---|---|
| Oncology | Kinases (e.g., VEGFR-2), Metabolic Enzymes (e.g., IDO1) nih.gov | The scaffold can be adapted to fit into ATP-binding sites or enzyme active sites. |
| Infectious Diseases | Parasitic Enzymes (e.g., for Malaria) malariaworld.orgresearchgate.net | Amide-based scaffolds have demonstrated activity against pathogens like P. falciparum. |
| Inflammatory Diseases | Phosphoinositide 3-kinases (PI3Ks) researchgate.net | The scaffold's hydrogen bonding capacity makes it suitable for targeting kinase hinge regions. |
| Neurodegenerative Diseases | Proteases, Kinases involved in signaling pathways | The core structure can be modified to cross the blood-brain barrier and interact with CNS targets. |
Development of Prodrug Strategies and Targeted Delivery Systems (e.g., CYP-mediated activation)
To enhance therapeutic efficacy and minimize systemic toxicity, future research can focus on converting oxalamide derivatives into prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted into the active drug within the body. nih.gov This approach is particularly valuable for targeted drug delivery. researchgate.net
One promising strategy involves designing prodrugs that are activated by cytochrome P450 (CYP) enzymes. nih.gov Since certain CYP enzymes are overexpressed in specific tissues, such as the liver or in tumor cells, this mechanism can be exploited for site-selective drug release. nih.govresearchgate.net For an oxalamide derivative, this could involve masking a critical functional group with a moiety that is selectively cleaved by a tumor-associated CYP enzyme. This would concentrate the active drug at the tumor site, reducing exposure to healthy tissues. nih.gov The versatility of the CYP system in catalyzing a wide range of oxidative and reductive reactions provides a flexible platform for prodrug design. nih.gov
Integration with Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design
Modern drug discovery techniques like Fragment-Based Drug Discovery (FBDD) and covalent inhibitor design offer powerful avenues for developing novel oxalamide-based therapeutics. nih.gov
In FBDD, small molecular fragments, such as the cyclopropyl or pyridinyl groups of the parent compound, are screened for weak binding to a biological target. Promising fragments are then grown or linked together to create a high-affinity lead compound. nih.gov The oxalamide scaffold itself could be used as a linker to connect two independently identified fragments that bind to adjacent pockets on a target protein.
Furthermore, there is a renewed interest in targeted covalent inhibitors, which form a permanent bond with their target protein. nih.govresearchgate.net This approach can lead to increased potency, prolonged duration of action, and high selectivity. irbm.com Future research could involve incorporating a mildly reactive electrophilic group, or "warhead," onto the oxalamide scaffold. researchgate.net This warhead would be designed to react with a specific nucleophilic amino acid (e.g., cysteine) in the target's binding site, leading to irreversible inhibition. The combination of FBDD to identify an optimal binding scaffold and the subsequent introduction of a covalent warhead is a highly effective strategy for tackling challenging drug targets. nih.gov
Exploration of Combination Therapies with this compound or its Analogs
The future clinical success of oxalamide derivatives may depend on their use in combination with other therapeutic agents. Combination therapies are the standard of care in many diseases, particularly cancer and infectious diseases, as they can enhance efficacy, overcome drug resistance, and reduce dosages.
For example, oxalamide-based IDO1 inhibitors are currently being investigated in combination with immune checkpoint inhibitors like PD-1/PD-L1 antibodies for cancer treatment. nih.gov The rationale is that inhibiting IDO1, which is involved in tumor-induced immune suppression, can sensitize the tumor to the effects of checkpoint blockade. Similarly, in the context of infectious diseases like malaria, where resistance to artemisinin (B1665778) combination therapies is a growing concern, there is an urgent need for new drugs with novel mechanisms of action that can be used in next-generation combination treatments. malariaworld.orgresearchgate.net An oxalamide-based antimalarial could be paired with existing drugs to create a more robust and durable therapeutic regimen.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N1-cyclopropyl-N2-(pyridin-4-yl)oxalamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Coupling of cyclopropylamine with oxalyl chloride to form the oxalamide intermediate.
- Step 2 : Reaction with 4-aminopyridine under anhydrous conditions using carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to form the final product .
- Optimization : Yield improvements (e.g., >90%) are achieved by controlling temperature (0–5°C for exothermic steps) and using inert atmospheres to prevent oxidation .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., cyclopropyl CH₂ at δ 0.55–0.68 ppm, pyridinyl protons at δ 8.65–8.77 ppm) .
- X-ray Crystallography : For solid-state analysis, SHELX programs refine crystallographic data, resolving bond lengths (e.g., C–N = 1.32 Å) and hydrogen-bonding networks .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Test in DMSO (≥50 mg/mL) and PBS (pH 7.4, ≤0.1 mg/mL). Hydrophobicity from the cyclopropyl group limits aqueous solubility .
- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH). Hydrolysis at the oxalamide bond is pH-dependent, with t₁/₂ > 24 hours at pH 7 .
Advanced Research Questions
Q. How can discrepancies in biological activity data across assays be resolved?
- Methodological Answer :
- Assay Validation : Confirm compound purity (>95% by HPLC) and rule out aggregation artifacts (e.g., dynamic light scattering) .
- Statistical Analysis : Use ANOVA to compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) and address variability via replicate experiments (n ≥ 3) .
Q. What computational approaches predict the binding mode of this compound to protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible ligand sampling. The pyridinyl group shows π-π stacking with tyrosine residues (e.g., in kinase domains) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. How are low reaction yields in coupling steps addressed during synthesis?
- Methodological Answer :
- Catalyst Screening : Test DMAP or pyridine derivatives to enhance acylation efficiency.
- Solvent Optimization : Switch from THF to DMF for improved solubility of intermediates (yield increase from 60% to 85%) .
Q. What challenges arise in crystallographic refinement of metal complexes involving this compound?
- Methodological Answer :
- Disorder Handling : Use SHELXL’s PART and SIMU commands to model disordered pyridinyl or cyclopropyl groups .
- Hydrogen Bonding : Analyze O–H···N interactions (2.8–3.2 Å) to stabilize 3D frameworks in MOFs .
Q. How are structure-activity relationship (SAR) studies designed for oxalamide derivatives?
- Methodological Answer :
- Substituent Libraries : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on the pyridinyl ring.
- Bioactivity Profiling : Compare IC₅₀ values in enzyme inhibition assays (e.g., PARP-1 inhibition drops 10-fold with –Cl substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
